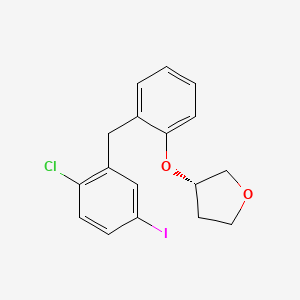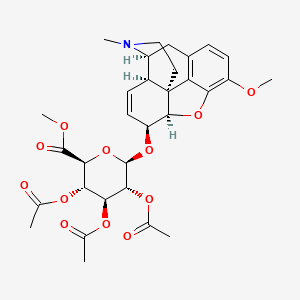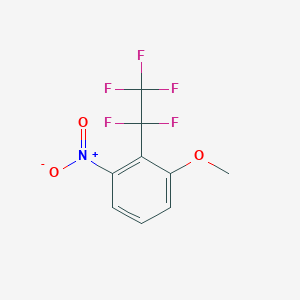![molecular formula C20H18N2OS2 B13430033 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a chromene moiety and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a diethylamino-substituted chromene derivative under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and yield. Solvent recovery and waste management are also critical aspects of industrial production to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products, and various substituted benzothiazole and chromene derivatives.
Aplicaciones Científicas De Investigación
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its topoisomerase I inhibitory activity and anticancer properties.
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Studied for its photophysical properties and applications in optoelectronics.
Benzothiazolyl substituted iminothiazolidinones: Evaluated as aldose reductase inhibitors with potential therapeutic applications.
Uniqueness
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione stands out due to its unique combination of a benzothiazole ring, chromene moiety, and thione group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H18N2OS2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-7-(diethylamino)chromene-2-thione |
InChI |
InChI=1S/C20H18N2OS2/c1-3-22(4-2)14-10-9-13-11-15(20(24)23-17(13)12-14)19-21-16-7-5-6-8-18(16)25-19/h5-12H,3-4H2,1-2H3 |
Clave InChI |
RSNXHOMJLFORTJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=S)O2)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)

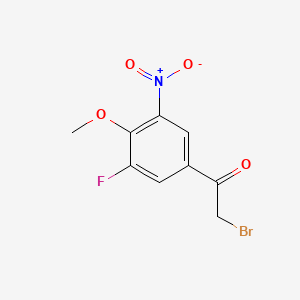
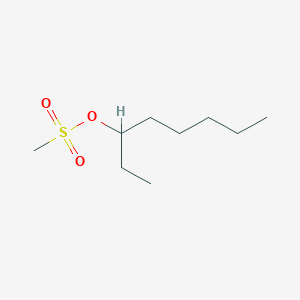
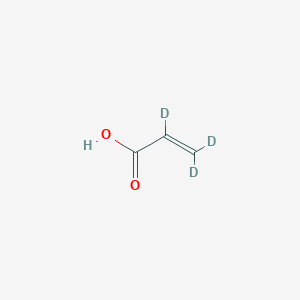
![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)

![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)
